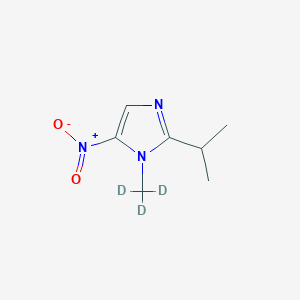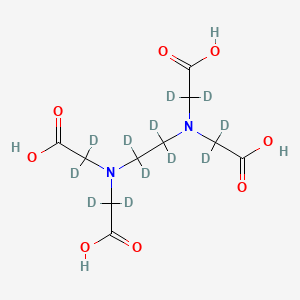
Bis(2-etilhexanoato) de dibutilestánnico
Descripción general
Descripción
Dibutyltin bis(2-ethylhexanoate) is used in silanol condensation reactions for caulk and sealant applications and in the production of silicones. It is also used in one or two-component systems compatible with aromatic solvents .
Synthesis Analysis
The synthesis of Dibutyltin bis(2-ethylhexanoate) involves the reaction of dibutyltin oxide with 2-ethylhexanoic acid. The resulting compound is a white solid with a molecular formula of C24H48O4Sn .Molecular Structure Analysis
The linear formula for Dibutyltin bis(2-ethylhexanoate) is [CH3(CH2)3CH(C2H5)CO2]2Sn[(CH2)3CH3]2. It has a molecular weight of 519.35 g/mol and a melting point of 57-59°C .Chemical Reactions Analysis
Dibutyltin bis(2-ethylhexanoate) can participate in various chemical reactions, including silanol condensation reactions and crosslinking reactions in silicone materials and polyurethanes .Aplicaciones Científicas De Investigación
Compuesto organometálico
El Bis(2-etilhexanoato) de dibutilestánnico es un compuesto organometálico . Los compuestos organometálicos son reactivos, catalizadores y materiales precursores útiles con aplicaciones en varios campos, como el depósito de películas delgadas, la química industrial, los productos farmacéuticos, la fabricación de LED y otros .
Deposición de películas delgadas
En el campo de la deposición de películas delgadas, el this compound se puede utilizar como material precursor . Las películas delgadas tienen una amplia gama de aplicaciones, incluidos los semiconductores, las células solares y varios tipos de sensores.
Química industrial
El this compound se puede utilizar como catalizador en la química industrial . Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la barrera de energía de la reacción, sin consumirse en el proceso.
Productos farmacéuticos
En la industria farmacéutica, el this compound se puede utilizar como reactivo . Los reactivos son sustancias o compuestos que se añaden a un sistema para provocar una reacción química o que están presentes al inicio de una reacción.
Fabricación de LED
El this compound se puede utilizar en la fabricación de LED . Los LED, o diodos emisores de luz, son un tipo de iluminación de estado sólido que es extremadamente eficiente en energía y duradera.
Reacciones de condensación de silanol
El this compound se utiliza en reacciones de condensación de silanol para aplicaciones de masillas y selladores . Estas reacciones son cruciales en la producción de siliconas, que se utilizan ampliamente en diversas industrias, como la construcción, la automoción y la electrónica.
Producción de siliconas
El this compound también se utiliza en la producción de siliconas . Las siliconas son polímeros que incluyen cualquier compuesto sintético formado por unidades repetidas de siloxano, que es una cadena de átomos de silicio y oxígeno alternos, combinados con carbono, hidrógeno y, a veces, otros elementos.
Compatibilidad con disolventes aromáticos
El this compound se utiliza en sistemas de uno o dos componentes que son compatibles con disolventes aromáticos . Esto lo hace adecuado para su uso en diversas aplicaciones donde se utilizan disolventes aromáticos, como en la producción de pinturas, barnices y otros revestimientos.
Mecanismo De Acción
Target of Action
It is known that organotin compounds like dibutyltin bis(2-ethylhexanoate) are often used as catalysts in organic synthesis .
Mode of Action
Dibutyltin bis(2-ethylhexanoate) is commonly used in organic synthesis to catalyze esterification reactions and acid-catalyzed cyclization reactions . It interacts with its targets by facilitating the reaction process, leading to the formation of desired products.
Biochemical Pathways
The specific biochemical pathways affected by Dibutyltin bis(2-ethylhexanoate) are dependent on the reactions it catalyzes. In general, it can influence the pathways related to the synthesis of esters and cyclic compounds .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Dibutyltin bis(2-ethylhexanoate) are largely dependent on the reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, leading to the formation of desired products .
Action Environment
The action, efficacy, and stability of Dibutyltin bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from fire and oxidizing agents . The compound’s reactivity may also be affected by the presence of other substances in the reaction environment.
Análisis Bioquímico
Biochemical Properties
Dibutyltin bis(2-ethylhexanoate) is used as a catalyst for silane-silanol condensation reactions in silicone materials and as a crosslinking catalyst for the synthesis of polyurethanes
Cellular Effects
It is known to cause eye and skin irritation, and it is harmful if inhaled, swallowed, or absorbed through the skin . It may also cause respiratory tract irritation .
Temporal Effects in Laboratory Settings
Dibutyltin bis(2-ethylhexanoate) is stable at room temperature
Dosage Effects in Animal Models
It is known to be harmful if swallowed , suggesting that high doses could have toxic or adverse effects.
Propiedades
IUPAC Name |
[dibutyl(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWNEFHGANACG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051953 | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2781-10-4 | |
| Record name | 1,1′-(Dibutylstannylene) bis(2-ethylhexanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2781-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin di(2-ethylhexoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyltin bis(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLTIN BIS(2-ETHYLHEXANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSX21S9RGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















